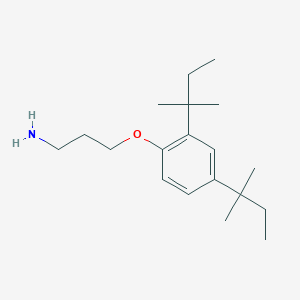
Ethyl 2,5-dimethylpyrrole-1-acetate
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Potential
Ethyl 2,5-dimethylpyrrole-1-acetate plays a crucial role in the synthesis of anti-inflammatory agents. In a study by Ross and Sowell (1987), a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives were synthesized, where the condensation of various compounds yielded ethyl 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetate. This compound was then hydrolyzed to produce the corresponding carboxylic acid, leading to the creation of anti-inflammatory agents (Ross & Sowell, 1987).
Dynamic NMR Studies and Atropisomerism
Yavari, Nasiri, and Djahaniani (2005) explored the reaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylendicarboxylate in the presence of triphenylphosphine. This reaction produced dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, and dynamic NMR studies of these compounds revealed a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).
Oxidation Studies
Cirrincione et al. (1987) attempted the preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, resulting in the isolation of 2-hydroxy-2H-pyrroles. Their study provided insight into the oxidation processes of these compounds and contributed to a better understanding of the chemical behavior of similar structures (Cirrincione et al., 1987).
Hydrogen-Bonding Patterns
Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole. Their work, involving compounds like ethyl 4-(2-ethoxycarbonyl-2-hydroxyacryloyl)-3,5-dimethylpyrrole-2-carboxylate, provided valuable insights into the crystal and molecular structures of these compounds, contributing to a deeper understanding of their chemical properties (Senge & Smith, 2005).
Vibrational Contribution Studies in Pharmaceutical Applications
The pharmaceutical significance of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a related compound, was highlighted by Amalanathan et al. (2015). Through FTIR and FT-Raman analysis, alongside DFT computations, they explored the vibrational contributions of the molecule, revealing insights into its electronic structure and potential pharmaceutical activity (Amalanathan et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethylpyrrole-1-acetate | |
CAS RN |
5044-21-3 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)










